Lys-D-Pro-Thr (CAS 117027-34-6), commonly designated as KdPT, is a synthetic, low-molecular-weight (344.41 g/mol) tripeptide analogue corresponding to amino acids 193–195 of Interleukin-1β (IL-1β). From a procurement and formulation standpoint, its defining characteristic is the incorporation of a D-proline residue, which confers exceptional resistance to proteolytic degradation compared to native L-peptides. This structural modification transforms a transient biological signal into a highly processable, orally and topically stable active pharmaceutical ingredient (API) candidate. As a highly specific IL-1β antagonist, KdPT provides the targeted anti-inflammatory and tissue-regenerative properties typically associated with larger biologic inhibitors, but with the manufacturing scalability, cold-chain independence, and tissue penetrability of a small synthetic molecule [1].
Substituting Lys-D-Pro-Thr with its native L-isomer (Lys-Pro-Thr) results in rapid enzymatic cleavage by endogenous proteases, rendering the native sequence largely ineffective for oral dosing or long-term topical application without complex and costly encapsulation. Conversely, substituting KdPT with the structurally similar and widely available anti-inflammatory tripeptide KPV (Lys-Pro-Val) introduces significant off-target risks; KPV is derived from α-MSH and can interact with melanocortin receptors, potentially inducing unwanted melanogenesis (skin darkening) in dermatological formulations. Furthermore, attempting to replace KdPT with monoclonal IL-1β antibodies (e.g., Anakinra) drastically increases procurement costs, mandates strict cold-chain logistics, and limits application in localized mucosal or dermal environments due to the poor tissue penetration of large biologics[1].
In comparative evaluations for topical applications, KdPT demonstrates a distinct formulation advantage over α-MSH-derived analogs like KPV. While KPV can trigger melanin production via MC1R activation, KdPT exerts its anti-inflammatory effects strictly through IL-1β antagonism and shows zero influence on melanogenesis in vitro. This decoupling of inflammation suppression from pigmentation makes KdPT a highly reproducible and safe active ingredient for cosmetic and wound-healing formulations where skin darkening is an unacceptable side effect [1].
| Evidence Dimension | In vitro melanogenesis induction |
| Target Compound Data | Lys-D-Pro-Thr (KdPT): No induction of melanogenesis |
| Comparator Or Baseline | α-MSH analogs / KPV: Potential for MC1R-mediated pigmentation |
| Quantified Difference | Complete absence of melanogenic off-target effects |
| Conditions | In vitro melanocyte assays |
Crucial for formulators of dermatological products who require potent anti-inflammatory action without the risk of inducing hyperpigmentation.
KdPT demonstrates significant efficacy in mitigating glucotoxicity, a primary barrier in diabetic wound healing formulations. In normal human keratinocytes (NHKs) exposed to high glucose (HG) conditions, KdPT significantly reduces HG-mediated reactive oxygen species (ROS) production in a dose-dependent manner. In scratch assays, the application of KdPT counteracted HG-induced migration inhibition, significantly decreasing the open wound area compared to untreated HG controls. In ex vivo human skin organ cultures, KdPT successfully attenuated the HG-mediated suppression of re-epithelialization, validating its functional stability in compromised metabolic environments [1].
| Evidence Dimension | Keratinocyte migration and ROS production |
| Target Compound Data | Lys-D-Pro-Thr: Significant reduction in ROS and restored re-epithelialization |
| Comparator Or Baseline | Untreated high-glucose (HG) baseline: Suppressed migration and elevated ROS |
| Quantified Difference | Dose-dependent reversal of HG-induced cellular impairment |
| Conditions | In vitro NHK scratch assays and ex vivo human skin organ cultures under hyperglycemic conditions |
Provides direct quantitative justification for procuring KdPT as an active pharmaceutical ingredient in advanced diabetic wound care products where metabolic impairment stalls healing.
Unlike standard linear L-peptides that degrade rapidly in the gastrointestinal tract, the D-Pro substitution in KdPT grants it exceptional proteolytic stability, making it highly compatible with oral solid dose formulations. In murine models of antinociception, orally administered Lys-D-Pro-Thr demonstrated potent systemic activity in both early and late phases of nociception. This contrasts sharply with native L-peptides, which require intraperitoneal or intravenous administration to bypass enzymatic cleavage, highlighting KdPT's enhanced processability for non-invasive therapeutic development[1].
| Evidence Dimension | Route of administration efficacy |
| Target Compound Data | Lys-D-Pro-Thr: Systemically active via oral (p.o.) administration |
| Comparator Or Baseline | Native L-peptides: Typically inactive orally due to rapid gastrointestinal proteolysis |
| Quantified Difference | Maintained systemic efficacy via oral administration without encapsulation |
| Conditions | Murine formalin-induced nociceptive response models |
Enables the development of orally administered peptide therapeutics, drastically reducing delivery complexity, formulation costs, and patient compliance barriers.
In dextran sulfate sodium (DSS)-induced experimental colitis models, KdPT demonstrated substantial tissue-protective effects by reinforcing tight junctions between colonic epithelial cells. Treatment with KdPT attenuated the inflammatory response, reducing myeloperoxidase (MPO) activity—a key quantitative marker of neutrophilic infiltration. Compared to untreated colitis baselines, KdPT administration preserved intestinal barrier integrity, positioning it as a highly specific, locally active alternative to systemic immunosuppressants for mucosal healing [1].
| Evidence Dimension | Colonic tight junction integrity and MPO activity |
| Target Compound Data | Lys-D-Pro-Thr: Reinforced tight junctions and reduced MPO |
| Comparator Or Baseline | Untreated DSS-colitis baseline: Compromised barrier and high MPO |
| Quantified Difference | Significant attenuation of neutrophilic infiltration and barrier disruption |
| Conditions | Murine DSS-induced experimental colitis model |
Validates KdPT as a high-value precursor for targeted therapies in inflammatory bowel disease, offering localized mucosal healing without the systemic side effects of broad immunosuppressants.
Due to its proven ability to reduce high-glucose-mediated ROS production and restore keratinocyte migration, KdPT is an ideal candidate for procurement in advanced wound care formulations. Its stability allows for integration into hydrogels, topical creams, and functionalized bandages aimed at accelerating re-epithelialization in diabetic patients [1].
For cosmetic and dermatological manufacturers, KdPT offers the potent anti-inflammatory benefits of melanocortin-like peptides without the risk of inducing hyperpigmentation. This makes it the preferred tripeptide for formulations targeting rosacea, severe erythema, or post-procedure skin soothing where maintaining a uniform skin tone is critical [2].
KdPT's exceptional proteolytic stability and oral bioavailability make it a prime candidate for the development of oral treatments for ulcerative colitis and Crohn's disease. Its specific action in reinforcing colonic tight junctions and antagonizing IL-1β provides a targeted, non-immunosuppressive mechanism for mucosal healing [2].